6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
Its structure features:
- A pyrazolo[3,4-b]pyridine core with a cyano group at position 5 and an amino group at position 4.
- A 4-hydroxy-3-methoxyphenyl substituent at position 4, contributing to hydrogen-bonding capacity and electronic modulation.
- A p-tolyl group at position 1, enhancing lipophilicity and steric bulk.
- A methyl group at position 3, influencing steric and electronic properties.
Synthetic routes for analogous compounds often involve multicomponent reactions in ionic liquids or acetic anhydride, achieving yields up to 93% under optimized conditions . Structural elucidation relies on NMR, IR, and X-ray crystallography, with vibrational spectra revealing intramolecular hydrogen bonding involving the amino and hydroxyl groups .
Properties
IUPAC Name |
6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-12-4-7-15(8-5-12)27-22-19(13(2)26-27)20(16(11-23)21(24)25-22)14-6-9-17(28)18(10-14)29-3/h4-10,28H,1-3H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCPVNWHCLVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core with various substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. Specifically, it has been shown to affect the G2/M phase of the cell cycle in HepG2 cells, leading to inhibited proliferation and increased apoptosis rates .
- In Vitro Studies :
| Cell Line | Compound IC50 (µM) |
|---|---|
| MCF7 | 26 |
| HCT116 | 14.31 |
| HepG2 | 8.55 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo compounds have also been investigated. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Study Findings : Research indicates that pyrazolo derivatives can suppress the expression of inflammatory mediators such as TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .
Case Studies
- Study on Cell Cycle Arrest : A recent investigation demonstrated that the compound caused significant cell cycle arrest at the G2/M phase in HepG2 cells. This finding suggests that targeting specific phases of the cell cycle could be an effective strategy in cancer treatment .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to targets such as Aurora-A kinase and CDK2, which are critical regulators of cell division and proliferation. This binding affinity correlates with its observed anticancer activity .
Comparison with Similar Compounds
Key Observations:
Pyrano[2,3-c]pyrazoles show higher synthetic versatility via one-pot multicomponent reactions .
Substituent Effects :
- Electron-Donating Groups (e.g., 4-hydroxy-3-methoxyphenyl in the target): Improve solubility in polar solvents and hydrogen-bonding interactions, critical for target engagement in biological systems .
- Electron-Withdrawing Groups (e.g., nitro in ): Increase electrophilicity, favoring nucleophilic substitution reactions but reducing metabolic stability.
- Halogen Substituents (e.g., chloro in ): Enhance binding via halogen bonding and improve pharmacokinetic properties.
Synthetic Efficiency :
- Ionic liquid-mediated syntheses (e.g., [bmim][BF4]) achieve higher yields (93%) and eco-friendly profiles compared to acetic anhydride-based methods (80%) .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Pyrano[2,3-c]pyrazoles (e.g., 170–171°C in ) generally have lower melting points than pyrazolo[3,4-b]pyridines due to reduced molecular rigidity.
- Hydrogen Bonding: The target compound’s hydroxyl and amino groups generate strong intramolecular H-bonds, as evidenced by FT-IR stretching frequencies at 3400–3200 cm<sup>−1</sup> .
- NMR Shifts : The p-tolyl group in the target compound causes upfield shifts for aromatic protons (δ ~7.2–7.4 ppm) compared to phenyl analogues (δ ~7.5–7.7 ppm) .
Bioactivity Correlations
Bioactivity clustering () suggests that pyrazolo[3,4-b]pyridines with polar substituents (e.g., hydroxyl, methoxy) cluster with anticancer and anti-inflammatory agents, while nitro- or chloro-substituted analogues align with antimicrobial activity . The target compound’s hydroxyl and methoxy groups may favor interactions with kinases or GPCRs, as seen in related isorhamnetin glycosides .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions (MCRs) using ionic liquid catalysts like [bmim][BF₄], which promote efficient cyclization. For example, reacting 4-hydroxy-3-methoxybenzaldehyde derivatives with malononitrile and substituted pyrazoles at 80°C for 10 hours in ionic liquids achieves yields >90% . Key variables include solvent polarity, temperature (optimal: 80–100°C), and stoichiometric ratios of aldehydes to nitriles. Ethanol recrystallization is effective for purification .
Q. How is the compound structurally characterized, and what crystallographic data are available?
Single-crystal X-ray diffraction reveals a monoclinic system (space group C2/c) with unit cell parameters: a = 16.470 Å, b = 9.742 Å, c = 23.46 Å, and β = 105.857°. Hydrogen bonding between the amino group and nitrile moiety stabilizes the lattice, with intermolecular N–H···N distances of 2.89 Å . NMR (¹H/¹³C) and FT-IR confirm functional groups, while HPLC validates purity (>95%) .
Q. What are the solubility and stability profiles in common solvents?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 30 days, but prolonged exposure to light induces ~10% decomposition after 60 days. Storage in amber vials at −20°C is recommended .
Advanced Research Questions
Q. How can synthetic protocols be optimized for scalability while minimizing byproducts?
Replace traditional solvents with recyclable ionic liquids (e.g., [Et₃NH][HSO₄]) to enhance atom economy and reduce waste. Microwave-assisted synthesis (100 W, 120°C) reduces reaction time from 10 hours to 30 minutes with comparable yields (88–92%) . Byproduct formation (e.g., uncyclized intermediates) is mitigated by adjusting pH to 6–7 during workup .
Q. What computational approaches predict the compound’s binding affinity for kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) identify strong interactions with ATP-binding pockets of kinases (e.g., CDK2). The 4-hydroxy-3-methoxyphenyl group forms hydrogen bonds with Glu81 and Lys89 residues (ΔG = −9.2 kcal/mol) . Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate electrostatic potential maps, highlighting nucleophilic regions at the nitrile and amino groups .
Q. How can contradictory biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Use orthogonal methods:
- Surface plasmon resonance (SPR) for direct binding affinity measurement.
- Isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, ΔS).
- Metabolomic profiling to rule off-target effects .
Q. What strategies improve selectivity in pharmacological studies?
Q. How does the compound’s stability under physiological conditions affect in vivo studies?
Plasma stability assays (37°C, pH 7.4) show a half-life of 4.2 hours, necessitating prodrug formulations (e.g., ester derivatives) for sustained release. LC-MS/MS detects major metabolites, including hydroxylated pyrazole and demethylated products .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
